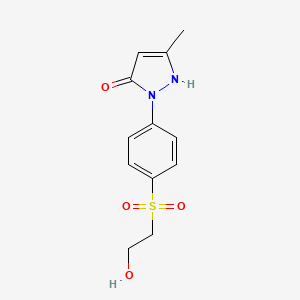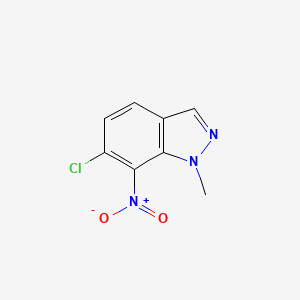![molecular formula C7H6LiNO4 B12987715 Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pyrano[3,4-d]oxazole ring system fused with a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This reaction typically starts with the preparation of 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. These intermediates undergo cycloaddition to form the desired pyrano[3,4-d]oxazole ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of catalytic hydrogenation or other reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO2) in toluene.
Reduction: Catalytic hydrogenation.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted pyrano[3,4-d]oxazole derivatives.
Applications De Recherche Scientifique
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism may vary depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar heterocyclic structure, known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with biological activity.
Uniqueness
Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate is unique due to its specific ring system and the presence of a lithium ion. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C7H6LiNO4 |
|---|---|
Poids moléculaire |
175.1 g/mol |
Nom IUPAC |
lithium;6,7-dihydro-4H-pyrano[3,4-d][1,3]oxazole-2-carboxylate |
InChI |
InChI=1S/C7H7NO4.Li/c9-7(10)6-8-4-3-11-2-1-5(4)12-6;/h1-3H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
BLSDPTYGVSVEKI-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1COCC2=C1OC(=N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)






![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)

